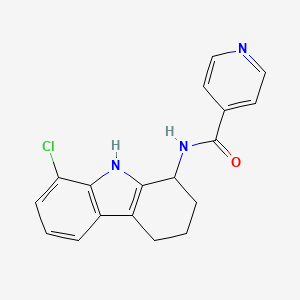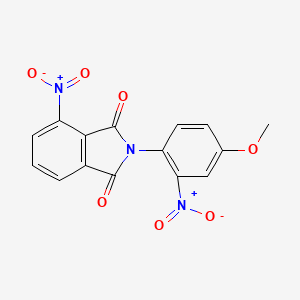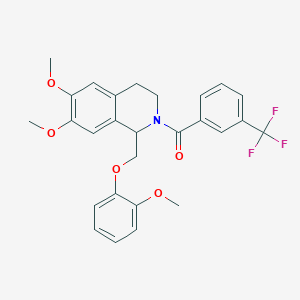![molecular formula C23H19FN2O2S B11220692 2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11220692.png)
2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives.
科学的研究の応用
2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share similar structural features and biological activities.
Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally related to the quinazolinone core.
Uniqueness
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties .
特性
分子式 |
C23H19FN2O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19FN2O2S/c1-28-21-13-7-3-8-16(21)14-26-22(27)18-10-4-6-12-20(18)25-23(26)29-15-17-9-2-5-11-19(17)24/h2-13H,14-15H2,1H3 |
InChIキー |
VCFWPJNSQHLROC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220612.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11220637.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11220638.png)



![ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11220669.png)
![4-chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11220675.png)
![2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220682.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B11220685.png)

![Dimethyl 1-(4-chlorobenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11220696.png)
![3-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220697.png)
